4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
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Overview
Description
4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a heterocyclic compound that features a unique fusion of furan and pyrrolo[3,4-c]pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can be achieved through multi-component reactions. One common method involves the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethioamides and 4-methylmorpholine . This reaction proceeds via the exchange of CH acid components, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of readily available starting materials suggest that scalable synthesis could be developed with further research and optimization.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can lead to various hydrogenated products.
Scientific Research Applications
4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar pyridine ring structure and exhibit various biological activities.
Furan-2(5H)-ones: These compounds have a furan ring and are known for their biological activities.
Uniqueness
4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is unique due to its specific fusion of furan and pyrrolo[3,4-c]pyridine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
1269528-61-1 |
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Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-methyl-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C13H12N2O3S/c1-15-12(17)7-6-9(16)14-11(8-4-3-5-18-8)10(7)13(15)19-2/h3-6,13H,1-2H3,(H,14,16) |
InChI Key |
RFAKGJOZQLBPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(NC(=O)C=C2C1=O)C3=CC=CO3)SC |
Origin of Product |
United States |
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